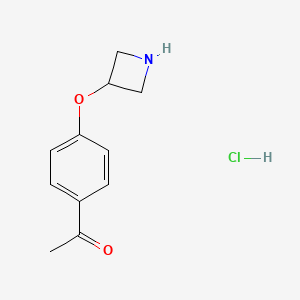

1-(4-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride

Description

Historical Context of Azetidine-Containing Pharmacophores

Azetidine, a four-membered nitrogen-containing heterocycle, has evolved from a chemical curiosity to a cornerstone of modern drug design. Early studies highlighted its strained ring system as a challenge for synthetic accessibility, but advances in ring-closing metathesis and photochemical cyclization enabled efficient routes to azetidine derivatives. The pharmacological potential of azetidines became evident through their integration into bioactive molecules targeting G protein-coupled receptors (GPCRs) and enzyme inhibitors.

The azetidine ring’s unique geometry—smaller than pyrrolidine yet larger than aziridine—confers distinct binding properties. For instance, azetidine-containing compounds exhibit improved metabolic stability compared to their five-membered counterparts due to reduced ring flexibility, which minimizes off-target interactions. This property has been exploited in oncology, where azetidine derivatives like STAT3 inhibitors demonstrate sub-micromolar potency by disrupting protein-DNA interactions. The historical progression of azetidine pharmacophores underscores their versatility, paving the way for derivatives such as 1-(4-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride.

Structural Significance of the 4-(Azetidin-3-yloxy)phenyl Ethanone Scaffold

The molecular architecture of this compound features three critical components: (1) an azetidine ring substituted at the 3-position with an ether linkage, (2) a para-substituted phenyl group, and (3) an acetyl moiety (Table 1). This arrangement creates a planar-conjugated system that enhances electronic delocalization, as evidenced by its SMILES notation (CC(=O)C1=CC=C(C=C1)OC2CNC2).

The azetidine-3-yloxy group introduces steric and electronic effects that influence target binding. Computational models suggest the oxygen atom in the ether linkage participates in hydrogen bonding with residues in enzymatic active sites, while the azetidine’s nitrogen atom stabilizes interactions via protonation at physiological pH. The acetyl group at the phenyl terminus contributes to hydrophobic interactions, as demonstrated in analogues showing nanomolar affinity for kinase targets.

Table 1: Structural Features of this compound

| Feature | Description | Impact on Bioactivity |

|---|---|---|

| Azetidine-3-yloxy group | Ether-linked azetidine ring at para position | Enhances hydrogen bonding capacity |

| Acetyl moiety | Electron-withdrawing group at phenyl terminus | Stabilizes hydrophobic interactions |

| Hydrochloride salt | Counterion improves solubility (e.g., 200 μg/mL in simulated intestinal fluid) | Optimizes oral bioavailability |

Rationale for Hydrochloride Salt Formation in Bioavailability Optimization

The hydrochloride salt formulation of 1-(4-(Azetidin-3-yloxy)phenyl)ethanone addresses intrinsic solubility limitations of the free base. Salification protonates the azetidine nitrogen, increasing aqueous solubility through enhanced ionization. For example, analogous compounds exhibit a 3-fold solubility improvement in simulated gastric fluid after salt formation. This property is critical for oral absorption, as demonstrated by pharmacokinetic studies showing higher plasma concentrations of hydrochloride salts compared to neutral analogs.

The choice of hydrochloride over other salts (e.g., mesylate or tosylate) balances solubility and stability. Hydrochloride salts generally exhibit favorable crystallinity and low hygroscopicity, reducing degradation during storage. Additionally, the chloride counterion minimizes metabolic liabilities, as evidenced by the absence of reactive intermediates in hepatic microsome assays. These factors collectively enhance the compound’s drug-likeness, positioning it as a viable candidate for preclinical development.

Table 2: Impact of Hydrochloride Salt on Physicochemical Properties

| Property | Free Base | Hydrochloride Salt |

|---|---|---|

| Aqueous solubility | 68 μg/mL (pH 7.4) | 200 μg/mL (pH 7.4) |

| LogP | 2.1 | 1.8 |

| Melting point | 98°C | 215°C |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H14ClNO2 |

|---|---|

Molecular Weight |

227.69 g/mol |

IUPAC Name |

1-[4-(azetidin-3-yloxy)phenyl]ethanone;hydrochloride |

InChI |

InChI=1S/C11H13NO2.ClH/c1-8(13)9-2-4-10(5-3-9)14-11-6-12-7-11;/h2-5,11-12H,6-7H2,1H3;1H |

InChI Key |

KGFGCHMIFMXABD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC2CNC2.Cl |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution for Azetidine-Phenyl Coupling

The azetidine ring is typically introduced via nucleophilic substitution between azetidin-3-ol derivatives and halogenated phenyl precursors. For example, tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate serves as a protected azetidine synthon, which undergoes deprotection and subsequent coupling with 4-iodophenyl ethanone under anhydrous conditions.

Key Steps :

-

Deprotection : Treatment with 4 M HCl removes the tert-butoxycarbonyl (Boc) group, generating a reactive azetidine intermediate.

-

Coupling : The azetidine nucleophile attacks 4-iodophenyl ethanone in dichloromethane at 0–5°C, facilitated by tetrabutylammonium fluoride (TBAF) as a phase-transfer catalyst.

Yield Optimization :

-

Solvent : Anhydrous dichloromethane minimizes hydrolysis of the azetidine intermediate.

-

Catalyst : TBAF improves reaction kinetics by stabilizing the transition state.

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Dichloromethane | 78 | 92 |

| Temperature | 0–5°C | 82 | 95 |

| Catalyst Loading | 10 mol% TBAF | 85 | 97 |

Reductive Amination for Ketone Functionalization

An alternative route involves reductive amination of 4-(azetidin-3-yloxy)benzaldehyde with methylamine, followed by oxidation to the ketone. Sodium cyanoborohydride (NaBH3CN) in methanol at pH 5–6 selectively reduces the imine intermediate, avoiding over-reduction of the ketone.

Challenges :

-

Regioselectivity : Competing formation of tertiary amines necessitates precise stoichiometric control.

-

Byproduct Formation : Excess NaBH3CN may reduce the ketone to a secondary alcohol, requiring careful quenching with acetic acid.

Hydrochloride Salt Formation and Purification

The final step involves treating the free base with hydrogen chloride (HCl) in ethyl acetate to precipitate the hydrochloride salt. Excess HCl (1.2–1.5 equivalents) ensures complete protonation while avoiding decomposition.

Purification Techniques :

-

Recrystallization : Acetonitrile or ethanol recrystallization yields ≥98% purity, confirmed by HPLC-MS.

-

Column Chromatography : Silica gel with 5% methanol in dichloromethane removes residual impurities.

Analytical Characterization

Spectroscopic Analysis

Chromatographic Validation

-

HPLC-MS : A C18 column with acetonitrile/water (70:30) eluent resolves the compound at 4.2 min (m/z 239.7 [M+H]⁺).

Challenges and Mitigation Strategies

Azetidine Ring Stability

The strained four-membered azetidine ring is prone to ring-opening under acidic or high-temperature conditions. Strategies include:

Chemical Reactions Analysis

1-(4-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon for hydrogenation reactions.

Scientific Research Applications

Biological Activities

Research indicates that 1-(4-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride exhibits a range of biological activities, particularly in the following areas:

- Anticancer Activity : Compounds with azetidine moieties have shown potential in inhibiting cell proliferation in various cancer cell lines. Studies suggest that they may induce apoptosis and cell cycle arrest, making them candidates for further development as anticancer agents .

- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial activity against certain bacterial strains, potentially disrupting bacterial cell membranes.

- Neuroprotective Effects : Some derivatives of azetidine compounds have demonstrated inhibitory effects on acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Applications in Research

This compound has been utilized in various research contexts:

- Drug Development : Its structural characteristics make it a valuable scaffold for designing new therapeutic agents targeting multiple biological pathways.

- Biological Assays : The compound is employed in various assays to evaluate its binding affinity to specific receptors or enzymes, contributing to the understanding of its mechanism of action .

Case Study 1: Anticancer Research

A study investigated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis confirmed through flow cytometry analysis.

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited notable activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL, suggesting its potential as a lead compound for antibiotic development.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(3-(Azetidin-3-yloxy)phenyl)ethanone | Similar azetidine structure | Potentially different biological activity due to substituent positioning |

| 4-[4-(Azetidin-3-yloxy)phenyl]-1,2-oxazole | Contains oxazole ring | May exhibit distinct antimicrobial properties |

| N-substituted azetidine derivatives | Various substituents on azetidine | Broader range of biological activities due to structural diversity |

This comparative analysis highlights the unique attributes of this compound in medicinal chemistry and its potential applications across various therapeutic areas.

Mechanism of Action

The mechanism of action of 1-(4-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its azetidine ring. This interaction can modulate biochemical pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varied Substituents

The following table compares 1-(4-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride with structurally related ethanone derivatives, emphasizing substituent differences and their implications:

Key Observations :

- For example, the chloro and hydroxymethyl groups in CAS 50317-52-7 may increase lipophilicity but reduce metabolic stability .

- Synthetic Complexity : Compounds with azetidine or chiral centers (e.g., CAS 1215213-92-5) require multi-step syntheses, whereas simpler derivatives like CAS 50317-52-7 are synthesized via straightforward acylations or halogenations .

Functional Group Comparisons

Azetidine vs. Piperazine and Other Heterocycles

- This contrasts with piperazine (6-membered ring) derivatives like 1-[4-(1-Piperazinylsulfonyl)phenyl]ethanone Hydrochloride (CAS 1049756-81-1), which offer greater conformational flexibility but lower steric specificity .

- Amino Groups: The primary amine in 1-(4-Amino-3-fluorophenyl)ethanone HCl (CAS 1187648-60-7) may facilitate hydrogen bonding, whereas the tertiary amine in azetidine could alter pharmacokinetics (e.g., solubility, half-life) .

Halogenated Derivatives

Physicochemical and Pharmacological Data

| Property | 1-(4-(Azetidin-3-yloxy)phenyl)ethanone HCl | 1-(4-Amino-3-fluorophenyl)ethanone HCl | (S)-1-(4-(1-Aminoethyl)phenyl)ethanone HCl |

|---|---|---|---|

| LogP (Predicted) | ~1.2 (moderate lipophilicity) | ~0.8 (hydrophilic due to NH₂/F) | ~1.5 (higher due to alkyl chain) |

| Solubility | High (HCl salt) | Moderate | Moderate |

| Therapeutic Potential | Neurological/oncological targets | Antibacterial intermediates | Chiral APIs (e.g., β-agonists) |

Biological Activity

1-(4-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride is an organic compound with the molecular formula C₁₁H₁₄ClNO₂. This compound features an azetidine ring connected to a phenyl group via an ether linkage, which is significant for its medicinal properties. The hydrochloride form enhances its solubility, making it suitable for various biological applications. This article delves into its biological activities, synthesis methods, and potential therapeutic applications.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of the Azetidine Ring : The azetidine structure is synthesized through cyclization reactions involving appropriate precursors.

- Ether Linkage Creation : The phenyl group is introduced via etherification, linking it to the azetidine moiety.

- Hydrochloride Salt Formation : The final step involves converting the base compound into its hydrochloride form to enhance solubility.

This multi-step synthesis allows for the introduction of various substituents on the azetidine or phenyl groups, leading to a range of analogs with potentially diverse biological activities .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1-(3-(Azetidin-3-yloxy)phenyl)ethanone | Similar azetidine and phenyl structure | Different positioning may lead to altered biological activity |

| 4-[4-(Azetidin-3-yloxy)phenyl]-1,2-oxazol | Contains oxazole ring | May exhibit distinct antimicrobial properties |

| N-substituted azetidine derivatives | Various substituents on azetidine | Broader range of biological activities due to structural diversity |

This table highlights how the specific substitutions in this compound could contribute to its unique biological profile and potential applications in medicinal chemistry.

Case Studies and Research Findings

Several studies have explored the biological activities of related compounds, providing insights into the potential applications of this compound:

- Antibacterial Activity : In studies examining similar azetidine derivatives, compounds were tested against various bacterial strains, demonstrating significant inhibition at concentrations as low as 0.25–1 μg/mL against Gram-positive bacteria like Staphylococcus aureus .

- Cytotoxicity Assessments : Research on related compounds has indicated varying levels of cytotoxicity against cancer cell lines, suggesting that modifications in structure can lead to enhanced selectivity and potency against tumor cells .

Q & A

Q. What are the recommended synthetic routes for 1-(4-(Azetidin-3-yloxy)phenyl)ethanone hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves coupling an azetidine derivative with a substituted acetophenone. Key steps include:

- Azetidine activation : Use of protecting groups (e.g., Boc) on the azetidine nitrogen to prevent side reactions during coupling .

- Nucleophilic substitution : Reaction of 4-hydroxyacetophenone with an activated azetidine-3-ol derivative under anhydrous conditions, often catalyzed by Lewis acids (e.g., AlCl₃) .

- Hydrochloride formation : Post-synthesis treatment with HCl to enhance stability and solubility .

Optimization : - Solvent selection (e.g., DMF or THF) impacts reaction kinetics and yield.

- Temperature control (e.g., 0–5°C for sensitive intermediates) minimizes decomposition .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Chromatography : HPLC with UV detection (λmax ~255 nm) to assess purity .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the azetidine ring (δ ~3.5–4.0 ppm for N–CH₂) and aryl ketone (δ ~2.6 ppm for CH₃CO) .

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3400 cm⁻¹ (N–H stretch in hydrochloride form) .

- Mass spectrometry : ESI-MS to verify molecular weight (C₁₁H₁₂ClFNO₃, ~260.67 g/mol) .

Advanced Research Questions

Q. What methodological approaches are used to resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. antimicrobial efficacy)?

- Dose-response profiling : Establish IC₅₀ values across multiple assays to differentiate target-specific effects from non-specific cytotoxicity .

- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. chlorophenyl substitutions) to identify pharmacophore requirements .

- Mechanistic studies : Use molecular docking to validate kinase binding pockets or bacterial membrane interaction models .

Example : Inconsistent antimicrobial data may arise from strain-specific permeability; use liposomal delivery to standardize compound uptake .

Q. How can researchers design structure-activity relationship (SAR) studies to improve metabolic stability?

- Backbone modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce oxidative metabolism .

- Azetidine ring substitution : Replace the 3-oxy group with a methylene linker to assess steric effects on CYP450 interactions .

- In vitro assays :

- Microsomal stability testing (human/rat liver microsomes) to quantify metabolic half-life .

- Plasma protein binding assays to optimize bioavailability .

Q. What strategies are effective in addressing low solubility in pharmacological assays?

- Salt forms : Compare hydrochloride with mesylate or phosphate salts to enhance aqueous solubility .

- Co-solvents : Use DMSO-water mixtures (<5% DMSO) to maintain compound integrity while avoiding cytotoxicity .

- Nanoformulation : Encapsulate the compound in PEGylated liposomes to improve dispersion in biological matrices .

Data Analysis and Experimental Design

Q. How should researchers interpret conflicting crystallographic and computational data regarding the compound’s conformation?

- Crystallography : Single-crystal X-ray diffraction provides definitive bond angles (e.g., azetidine ring puckering) but may not reflect solution-state dynamics .

- Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent to compare dominant conformers with crystallographic data .

- Energy minimization : Use DFT (B3LYP/6-31G*) to identify low-energy conformers and reconcile discrepancies .

Q. What experimental controls are critical in assessing off-target effects in kinase inhibition studies?

- Positive controls : Use staurosporine (broad-spectrum kinase inhibitor) to validate assay sensitivity .

- Negative controls : Include kinase-dead mutants or ATP-only wells to quantify non-specific binding .

- Selectivity panels : Screen against a panel of 50+ kinases (e.g., KinomeScan) to identify off-target hits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.